molecular formula C19H21FN6O B6781236 N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-6-fluoro-2H-benzotriazole-4-carboxamide

N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-6-fluoro-2H-benzotriazole-4-carboxamide

Cat. No.: B6781236
M. Wt: 368.4 g/mol
InChI Key: ZUSMANACWZLWKA-UHFFFAOYSA-N
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Description

N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-6-fluoro-2H-benzotriazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a cyclopentyl group, a tetrahydroindazole moiety, and a benzotriazole ring, making it a subject of interest for researchers.

Properties

IUPAC Name

N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-6-fluoro-2H-benzotriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O/c20-12-8-14(18-16(9-12)22-25-23-18)19(27)21-15-7-3-4-11-10-26(24-17(11)15)13-5-1-2-6-13/h8-10,13,15H,1-7H2,(H,21,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSMANACWZLWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C3CCCC(C3=N2)NC(=O)C4=CC(=CC5=NNN=C45)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-6-fluoro-2H-benzotriazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydroindazole Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with cyclopentanone under acidic conditions.

    Introduction of the Benzotriazole Ring: This step involves the reaction of the tetrahydroindazole intermediate with a fluorinated benzotriazole derivative, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Final Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-6-fluoro-2H-benzotriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the benzotriazole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-6-fluoro-2H-benzotriazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-6-fluoro-2H-benzotriazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-2,5-dimethoxybenzamide
  • 2-Chloro-N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)acetamide

Uniqueness

Compared to similar compounds, N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-6-fluoro-2H-benzotriazole-4-carboxamide is unique due to the presence of the fluorine atom in the benzotriazole ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable subject for further research.

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